molecular formula C10H9NO2 B1600294 Methyl 5-cyano-2-methylbenzoate CAS No. 103261-68-3

Methyl 5-cyano-2-methylbenzoate

Cat. No. B1600294
Key on ui cas rn: 103261-68-3
M. Wt: 175.18 g/mol
InChI Key: NLJITVMSLMNYSZ-UHFFFAOYSA-N
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Patent
US05591752

Procedure details

0.5 g of cuprous cyanide was added to 1 g of methyl 4-bromo-o-toluate obtained in Reference example 18 dissolved in 0.7 ml of dimethylformamide and the mixture was refluxed under heating for 6 hours. Then, to the reaction mixture were added 2.6 ml of water, 0.5 ml of conc. hydrochloric acid and 1.75 g of ferric chloride and the mixture was stirred at 60° to 70° C. for 30 minutes. After the reaction mixture was extracted with ethyl acetate, the organic layer was washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was removed from the solution to obtain 0.76 g of the title compound.
[Compound]
Name
cuprous cyanide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[C:5]([CH3:8])=[CH:6][CH:7]=1.O.Cl.[CH3:15][N:16](C)C=O>>[C:15]([C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[C:5]([CH3:8])=[CH:6][CH:7]=1)#[N:16]

Inputs

Step One
Name
cuprous cyanide
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)C)C(=O)OC
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
O
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
ferric chloride
Quantity
1.75 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° to 70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference example 18
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
After the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C(=CC1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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